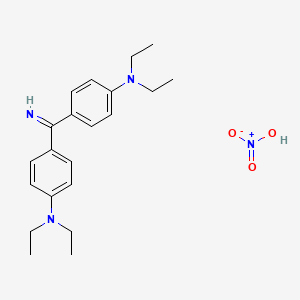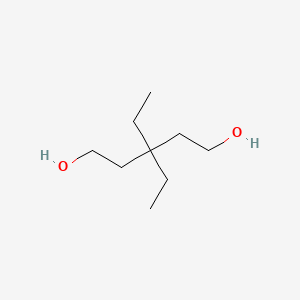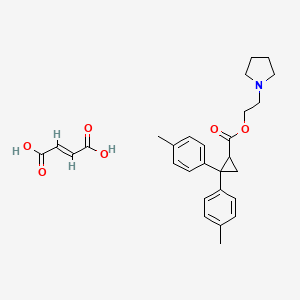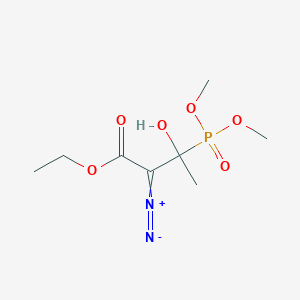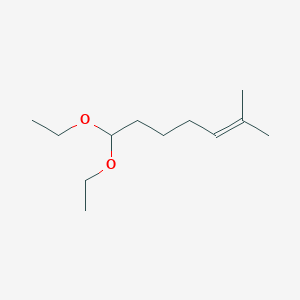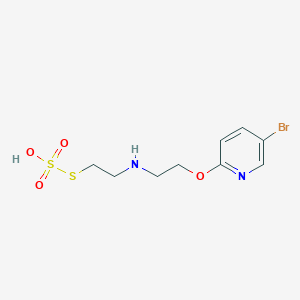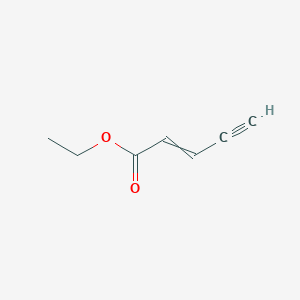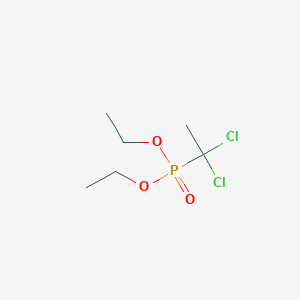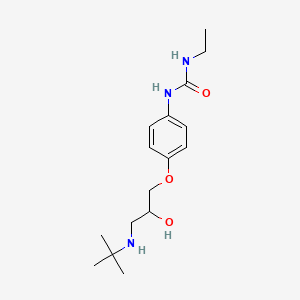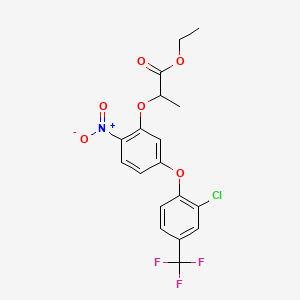![molecular formula C24H16ClN B14659733 7-(2-Chlorophenyl)-5-methylbenzo[c]acridine CAS No. 51793-15-8](/img/structure/B14659733.png)
7-(2-Chlorophenyl)-5-methylbenzo[c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Chlorophenyl)-5-methylbenzo[c]acridine is a compound belonging to the acridine family, which is known for its broad spectrum of biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorophenyl)-5-methylbenzo[c]acridine typically involves multi-component reactions. One common method is the three-component condensation of aromatic aldehydes, dimedone, and 1-naphthylamine using a catalyst such as poly(4-vinylpyridinum) trinitromethanide . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of acridine derivatives often involves the extraction of acridine from coal tar, followed by synthetic modifications. The process includes the use of various catalysts and reagents to achieve the desired chemical structure .
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Chlorophenyl)-5-methylbenzo[c]acridine undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Cyclization: Sodium hydroxide in benzo[h]quinoline.
Substitution: Various nucleophiles can be used to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Aplicaciones Científicas De Investigación
7-(2-Chlorophenyl)-5-methylbenzo[c]acridine has several scientific research applications:
Anti-Tumour Agent: It has shown potential as an anti-tumour agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Antimicrobial Agent: Acridine derivatives, including this compound, have been studied for their antimicrobial properties.
Photophysical Applications: The compound’s unique photophysical properties make it useful in the development of fluorescent materials and dyes.
Mecanismo De Acción
The mechanism of action of 7-(2-Chlorophenyl)-5-methylbenzo[c]acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase, which are essential for DNA replication and repair . The compound’s planar structure allows it to fit between the base pairs of the DNA helix, leading to the unwinding of the helical structure .
Comparación Con Compuestos Similares
Similar Compounds
7-Aminobenz[c]acridine: This compound has shown promise as a scaffold in hybrid drugs and has enhanced tolerability in mice compared to its parent compounds.
14-Methylbenz[c]indeno[1,3-kl]acridine: Formed through cyclization reactions similar to those involving 7-(2-Chlorophenyl)-5-methylbenzo[c]acridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
51793-15-8 |
|---|---|
Fórmula molecular |
C24H16ClN |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
7-(2-chlorophenyl)-5-methylbenzo[c]acridine |
InChI |
InChI=1S/C24H16ClN/c1-15-14-20-23(18-10-4-6-12-21(18)25)19-11-5-7-13-22(19)26-24(20)17-9-3-2-8-16(15)17/h2-14H,1H3 |
Clave InChI |
DPHYKCQUMRBKRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


